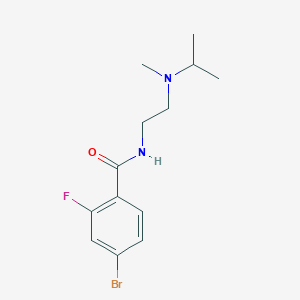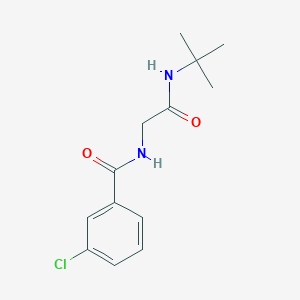
(E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile is an organic compound characterized by the presence of a fluorophenyl group, a nitrile group, and a conjugated enone system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-fluorobenzaldehyde with acetone to form (E)-4-(4-fluorophenyl)-3-buten-2-one.
Nitrile Introduction: The next step involves the reaction of (E)-4-(4-fluorophenyl)-3-buten-2-one with benzonitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone system to an alcohol or alkane.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound’s conjugated system makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism of action of (E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The enone system allows for conjugation with nucleophiles, which can lead to the formation of covalent bonds with biological macromolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile: Similar structure but with a chlorine atom instead of fluorine.
(E)-4-(3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl)benzonitrile: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C16H10FNO |
|---|---|
Poids moléculaire |
251.25 g/mol |
Nom IUPAC |
4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C16H10FNO/c17-15-8-6-14(7-9-15)16(19)10-5-12-1-3-13(11-18)4-2-12/h1-10H/b10-5+ |
Clé InChI |
FSEDHFJMNWHTMD-BJMVGYQFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)C#N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-(2-(((4-(((hexyloxy)carbonyl)carbamoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B14911963.png)

![n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14911972.png)
![8-Iodo-2-isopropylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14911973.png)
![N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B14911980.png)


![3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14912002.png)
![(5AR,10bS)-2-phenyl-2,4,5a,10b-tetrahydro-1H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine](/img/structure/B14912014.png)


![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid](/img/structure/B14912041.png)
